Aminopterin is classified under the broader category of antifolates. Its chemical structure is closely related to folic acid, which is essential for various biological functions. The compound's official name is N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid, and it is identified by the CAS number 54-62-6. Its molecular formula is , with a molecular weight of 440.41 g/mol .
Aminopterin can be synthesized through several methods, with the most common involving the reaction of pteridine derivatives with amino acids. A typical synthesis route includes:
The yield from such reactions can vary but typically reaches around 68% under optimized conditions.
The molecular structure of aminopterin reveals its complex arrangement:
The structural representation can be summarized as follows:
Aminopterin undergoes various chemical reactions typical of antifolates:
These reactions underscore aminopterin's utility in targeting rapidly dividing cells in cancer therapy.
The mechanism by which aminopterin exerts its effects involves:
Aminopterin exhibits several notable physical and chemical properties:
Aminopterin has several scientific applications:
Despite its decline in clinical use due to toxicity concerns, aminopterin remains a significant compound in biochemical research and pharmaceutical studies.
Aminopterin (C₁₉H₂₀N₈O₅), systematically named N-(4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid, is a 4-amino derivative of folic acid. Its core structure comprises a pteridine ring, p-aminobenzoic acid (PABA), and a glutamate moiety. The pteridine ring features two protonatable nitrogen atoms at positions 1 and 3, with the 4-amino group replacing the 4-oxo group in folate, enhancing its affinity for dihydrofolate reductase (DHFR) [5] [9].
Tautomerism significantly influences aminopterin’s reactivity. The pteridine ring exists predominantly in the lactam form (2-aminopteridin-4-one), stabilized by intramolecular hydrogen bonding between the 2-amino and 4-oxo groups. This configuration limits solubility due to extensive intermolecular bonding. In contrast, modifications like N-acetylation disrupt bonding, increasing solubility [5]. UV spectroscopy reveals characteristic shifts: protonation at N1 (hypsochromic shift to 314 nm) and deprotonation at N3 (bathochromic shift to 360 nm), distinguishing it from isomers like isoxanthopterin (Table 1) [5].
Table 1: Spectral Properties of Aminopterin and Related Pteridines
Compound | UV λmax (nm) at pH 5.0 | pKa (Basic) | pKa (Acidic) |
---|---|---|---|
Aminopterin | 233, 270, 339 | 2.20 | 7.86 |
Xanthopterin (4) | 276, 305, 388 | 1.60 | 6.30, 9.23 |
Isoxanthopterin (5) | 210, 286, 340 | - | 7.34, 10.06 |
Aminopterin and methotrexate (MTX) differ structurally by a single methyl group at N10 (aminopterin: H; MTX: CH₃). This minor modification profoundly impacts cellular uptake and binding dynamics. Aminopterin exhibits a 3-fold higher influx rate into Sarcoma 180 cells than MTX due to reduced steric hindrance, facilitating membrane transport [10]. Both drugs inhibit DHFR at picomolar concentrations (Kᵢ = 3.49–5.16 pM), but aminopterin’s 5-deaza analogues (e.g., 5-methyl-5-deazaaminopterin) show 14-fold enhanced cellular influx, attributed to optimized hydrophobic interactions [10].
Folic acid (pteroylglutamic acid) lacks the 4-amino group, rendering it a weak DHFR inhibitor. Its reduced form, tetrahydrofolate (THF), is a cofactor in nucleotide synthesis. Aminopterin’s 4-amino group enables tighter DHFR binding by forming additional hydrogen bonds with active-site residues (e.g., Asp94, Leu4), as confirmed by X-ray crystallography [3] [9].
Aminopterin competitively inhibits DHFR by occupying the folate-binding pocket, blocking the reduction of dihydrofolate (DHF) to THF. This depletes thymidylate and purine precursors, halting DNA/RNA synthesis. Kinetic studies reveal aminopterin acts as a "slow-binding" inhibitor with DHFR, involving a two-step mechanism:
Notably, aminopterin’s inhibition mechanism varies by species:
Polyglutamylation intracellularly enhances aminopterin’s retention and inhibitory potency. In leukemic blasts, aminopterin undergoes more efficient polyglutamylation than MTX, forming derivatives that sustain DHFR inhibition [6].
Table 2: Inhibition Kinetics of Aminopterin Against DHFR
DHFR Source | Inhibition Mechanism | Kᵢ (pM) | Key Structural Determinants |
---|---|---|---|
E. coli | Mechanism B | 3.5 | Ionic interactions with Asp27 |
Chicken Liver | Mechanism A | 4.1 | Hydrogen bonding with Leu4, Asp94 |
Human (Recombinant) | Mechanism A | 4.8 | Hydrophobic packing with Phe31, Leu22 |
Isothermal titration calorimetry (ITC) studies, though limited for aminopterin, provide insights into its binding thermodynamics. DHFR-aminopterin interactions are enthalpically driven (ΔH < 0), with favorable hydrogen bonding and van der Waals forces outweighing a negative entropy change (ΔS < 0) due to reduced conformational flexibility [4] [7].
Comparative analyses show aminopterin’s binding affinity (K_d = 0.9 ± 0.1 μM for core epitope peptides) is superior to MTX, attributable to:
Water displacement plays a critical role. Molecular dynamics simulations reveal high-affinity inhibitors like aminopterin release unstable water molecules from DHFR’s hydrophobic pockets, increasing entropy upon binding—a phenomenon termed entropically driven hydrophobic effect [7].
Compound Names Mentioned in Text:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7